molecular formula C14H15N3O2 B2761240 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 160348-61-8

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2761240
CAS No.: 160348-61-8
M. Wt: 257.293
InChI Key: NJPOYEKQKDLLRX-XNTDXEJSSA-N
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Description

5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-oxime derivative characterized by a phenyl group at the 1-position, a methyl group at the 3-position, and an allyloxy substituent at the 5-position of the pyrazole ring.

Properties

IUPAC Name

(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOYEKQKDLLRX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The general reaction scheme is as follows:

    Formation of the Aldehyde Intermediate:

    Oxime Formation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound is utilized in the synthesis of potential drug candidates due to its ability to form stable oxime bonds. These bonds are crucial in the development of pharmaceuticals, as they can enhance the stability and efficacy of drug molecules.

Biological Activity:
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the allyloxy group may enhance these activities by improving solubility and bioavailability.

Organic Synthesis

Building Block for Complex Molecules:
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes:
The synthesis typically involves the reaction of an aldehyde with hydroxylamine under basic conditions. This method can be optimized for higher yields and purity in both laboratory and industrial settings.

Materials Science

Development of New Materials:
In materials science, this compound is explored for its potential in creating new materials with specific properties. This includes applications in polymers and hydrogels that require enhanced mechanical strength or specific thermal properties.

Polymer Chemistry:
The oxime functionality allows for cross-linking in polymer networks, leading to materials with improved durability and resistance to environmental factors.

Safety and Hazards

While the compound shows promise in various applications, safety assessments are crucial. Proper handling procedures should be established to mitigate risks associated with exposure, especially in laboratory settings where chemical reactions take place.

Mechanism of Action

The mechanism of action of 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable bonds with carbonyl-containing compounds, making it useful in bioconjugation and drug design. The molecular pathways involved include the formation of oxime bonds with aldehydes and ketones, which can lead to the stabilization of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-Oxime Derivatives

Compound Name Substituent at 5-Position Oxime Side Chain Molecular Weight (g/mol) Key References
Target Compound Allyloxy -CH=N-OH ~295.3 (estimated)
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Bromophenoxy -CH=N-OH 357.207
5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Fluorophenoxy -CH=N-OH 296.29
7j () 4-Iodophenoxy + dichloroallyloxy -O-{3-[2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propyl} ~700+ (estimated)
10b () 2-Bromophenoxy -O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl} ~650+ (estimated)

Key Observations :

  • Substituent Effects : The allyloxy group in the target compound is less electron-withdrawing than halogenated substituents (e.g., bromo, chloro) in analogs . This may reduce electrophilicity at the pyrazole ring but enhance flexibility due to the allyl chain .
  • Oxime Modifications : Compounds like 7j and 10b feature extended oxime side chains with dichloroallyloxy or pyridyl groups, which significantly increase molecular weight and complexity compared to the target compound .

Table 2: Bioactivity Comparison

Compound Type Insecticidal Activity (Mythimna separata) Antimicrobial Activity Key Findings References
Target Compound (Estimated) Not reported Not reported - -
10b () 100% mortality at 100 µg/mL Not tested Potent insecticide
5-(4-Chlorophenoxy) analog Not tested Antimicrobial Intermediate for drug synthesis
7j () Not reported Not reported Structural complexity limits bioactivity data

Insights :

  • Halogenated analogs (e.g., 10b) exhibit superior insecticidal activity due to enhanced electrophilicity and binding to target enzymes . The allyloxy group’s reduced electronegativity may lower bioactivity unless compensated by optimized side-chain interactions.

Physicochemical Properties

  • Crystallography : Pyrazole-oxime derivatives often form hydrogen-bonded dimers (e.g., N-H···O interactions) in crystal lattices. The allyloxy group may introduce steric hindrance, altering packing efficiency compared to planar halogenated analogs .

Computational and Experimental Tools

  • Software : Structures of analogs were resolved using SHELX and visualized via Mercury , confirming bond lengths and dihedral angles (e.g., pyrazole-pyridyl dihedral angles ~15–25°) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios in analogs (e.g., 7j: C 45.2%, H 3.2%, N 5.6%) validate synthetic routes , a method applicable to the target compound.

Biological Activity

5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

The compound has the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 245.28 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Antitumor Activity
Pyrazole derivatives have shown significant antitumor properties by inhibiting various kinases involved in cancer progression. For instance, studies have reported that certain pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating the ability to reduce nitric oxide (NO) production and other inflammatory mediators . This suggests their utility in treating conditions characterized by excessive inflammation.

3. Antimicrobial Activity
Several studies highlight the antimicrobial properties of pyrazole derivatives against various pathogens. For example, compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one have shown promising results in inhibiting bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly influence their efficacy. For instance:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl ring can alter the compound's reactivity and interaction with biological targets.
  • Chain Length and Branching : Variations in the allyloxy side chain may enhance or diminish activity depending on steric and electronic effects.

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

  • Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that specific substitutions led to enhanced antitumor activity, suggesting a pathway for developing new anticancer agents .
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated their capability to inhibit pro-inflammatory cytokines in cell cultures, providing insights into their mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleMechanism/EffectReference
AntitumorBRAF(V600E) inhibitorsInhibition of cell proliferation
Anti-inflammatoryPyrazole derivativesReduction of NO production
Antimicrobial5-methyl-2-(5-methyl-1,3-diphenyl-pyrazole)Inhibition of bacterial growth

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Confirm oxime formation via the imine proton (δ 8.2–8.5 ppm) and aldehyde carbon (δ 160–165 ppm) .
  • FT-IR : Detect C=N stretching (1640–1680 cm⁻¹) and O–H oxime vibrations (3200–3400 cm⁻¹) .
    Advanced Structural Analysis
    Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) critical for stability. For example, dihedral angles between pyrazole and phenyl rings (77.6°–83.3°) influence molecular packing . Refinement parameters (R factor < 0.1) ensure structural accuracy .

How do structural modifications (e.g., allyloxy vs. aryloxy substituents) affect biological activity in pyrazole-oxime derivatives?

Basic SAR Insights
Allyloxy groups enhance lipophilicity, improving membrane permeability in antifungal assays. Substitution with electron-withdrawing groups (e.g., 4-chlorophenoxy) increases activity against Candida albicans (MIC: 8–16 μg/mL) .
Advanced Mechanistic Studies
Molecular docking reveals oxime derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51) via hydrogen bonding with heme cofactors. Substituent steric effects (e.g., 2-chlorophenoxy) disrupt target binding, reducing efficacy .

What computational methods are used to predict the reactivity and stability of this oxime in biological systems?

Q. Advanced Methodological Approach

  • DFT Calculations : Predict electrophilic sites (e.g., oxime nitrogen) prone to metabolic oxidation. HOMO-LUMO gaps (4.5–5.2 eV) correlate with stability in hepatic microsome assays .
  • MD Simulations : Simulate interactions with serum albumin (binding affinity: −8.2 kcal/mol) to assess pharmacokinetics .

How can contradictory bioactivity data across studies be resolved?

Case Example
Discrepancies in IC₅₀ values for antitumor activity (e.g., 12 μM vs. 45 μM) may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using reference compounds (e.g., doxorubicin) and validate via dose-response curves .

What are the key challenges in scaling up synthesis for in vivo studies?

Q. Advanced Process Chemistry

  • Byproduct Control : Allyloxy group isomerization during reflux generates undesired Z-oxime isomers. Use low-temperature recrystallization (−20°C) to isolate the active E-isomer .
  • Solvent Selection : Replace DMSO with acetone to reduce toxicity in animal models .

How is regioselectivity achieved in nucleophilic substitution reactions of pyrazole-4-carbaldehydes?

Mechanistic Analysis
Steric hindrance at the pyrazole C-5 position directs nucleophilic attack to the C-4 aldehyde. Substituent electronic effects (e.g., electron-donating methyl groups) stabilize transition states, favoring allyloxy over phenoxy substitution .

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